N-Z-1,5-pentanediamine hydrochloride (CAS 18807-74-4) is a monoprotected aliphatic diamine widely procured as a bifunctional building block and PROTAC linker. Featuring a five-carbon alkyl spacer, a benzyloxycarbonyl (Z/Cbz) protected amine, and a reactive primary amine stabilized as a hydrochloride salt, it appears as a stable, white crystalline powder with a melting point of 164–174 °C. In industrial and laboratory settings, it is primarily utilized for asymmetric bioconjugation, peptide synthesis, and the construction of heterobifunctional degraders where strict regiocontrol over sequential amine functionalization is required .
Attempting to substitute N-Z-1,5-pentanediamine hydrochloride with unprotected 1,5-pentanediamine (cadaverine) fundamentally compromises synthetic efficiency. Unprotected cadaverine possesses two equivalent primary amines, inevitably leading to a statistical mixture of mono- and bis-alkylated or acylated products that require extensive, low-yielding chromatographic separation. While N-Boc-1,5-pentanediamine offers similar monoprotection, it is incompatible with synthetic routes requiring acidic conditions during subsequent steps. Furthermore, the free base form of N-Z-1,5-pentanediamine is prone to atmospheric carbon dioxide absorption and oxidation, making the hydrochloride salt critical for maintaining exact stoichiometry, long-term shelf stability, and reproducible handling in scale-up environments .
When synthesizing asymmetric linkers or PROTACs, achieving mono-derivatization is critical. Using unprotected 1,5-pentanediamine typically results in maximum theoretical mono-functionalization yields of approximately 50% due to competing bis-reaction, often dropping to 30-40% isolated yield after complex purification. In contrast, N-Z-1,5-pentanediamine hydrochloride provides 100% regiocontrol at the free amine end, routinely enabling coupling yields exceeding 90% while eliminating the need to separate bis-adducts .
| Evidence Dimension | Mono-coupling yield |
| Target Compound Data | >90% yield with absolute regiocontrol |
| Comparator Or Baseline | Unprotected 1,5-pentanediamine (~30-50% isolated yield) |
| Quantified Difference | >40% absolute increase in target yield |
| Conditions | Standard amide or amine coupling conditions |
Eliminating bis-adduct formation drastically reduces chromatographic purification costs and maximizes the utilization of expensive coupling partners.
In complex multi-step syntheses such as solid-phase peptide synthesis (SPPS) or PROTAC assembly, protecting group orthogonality dictates route viability. N-Boc-1,5-pentanediamine is cleaved under standard acidic conditions, such as 20-50% TFA in DCM. N-Z-1,5-pentanediamine hydrochloride, however, is completely stable to TFA, allowing for the selective deprotection of Boc groups elsewhere in the molecule. The Z group can subsequently be removed via catalytic hydrogenation (Pd/C, H2) or strong acid (HBr/AcOH), providing a distinct, non-overlapping deprotection axis .
| Evidence Dimension | Stability in Trifluoroacetic Acid (TFA) |
| Target Compound Data | Stable (0% cleavage under standard Boc-deprotection) |
| Comparator Or Baseline | N-Boc-1,5-pentanediamine (100% cleavage) |
| Quantified Difference | Complete orthogonality (Stable vs. Labile) |
| Conditions | 20-50% TFA in DCM at room temperature |
Procuring the Z-protected variant is mandatory when the synthetic route involves intermediate acidic deprotection steps that would prematurely strip a Boc group.
The physical state of aliphatic amines heavily influences their processability. The free base of N-Z-1,5-pentanediamine is an oily or low-melting solid that rapidly absorbs atmospheric CO2 and moisture, complicating precise weighing and long-term storage. By procuring the hydrochloride salt (CAS 18807-74-4), buyers obtain a stable, free-flowing white crystalline powder with a defined melting point of 164–174 °C. This salt form prevents atmospheric degradation, ensuring >98% purity over extended storage and allowing for exact stoichiometric control during scale-up.
| Evidence Dimension | Physical stability and handling |
| Target Compound Data | Stable crystalline solid (mp 164–174 °C), resistant to CO2 absorption |
| Comparator Or Baseline | N-Z-1,5-pentanediamine free base (hygroscopic, CO2-absorbing oil/low-melting solid) |
| Quantified Difference | Transition from unstable oil to weighable, shelf-stable solid |
| Conditions | Ambient atmospheric storage and weighing |
The hydrochloride salt guarantees reproducible stoichiometry and eliminates the need for inert-atmosphere handling during routine manufacturing.
N-Z-1,5-pentanediamine hydrochloride is extensively used as a five-carbon aliphatic linker in the design of Proteolysis Targeting Chimeras (PROTACs). Its monoprotection allows for the sequential, controlled attachment of the E3 ligase ligand and the target protein binder, while its Z-group ensures compatibility with Boc-protected intermediates during assembly.
In peptide chemistry, this compound serves as a critical building block for introducing pentylamine side chains or extending peptide backbones. Its absolute stability to TFA enables its incorporation into sequences where Boc groups are routinely removed, reserving the Z-deprotection for the final global cleavage or post-synthetic modification stage.
For materials science and bioconjugation, the hydrochloride salt provides a reliable, weighable precursor for creating asymmetric crosslinkers. The free amine can be reacted with activated esters or carboxylic acids on a polymer backbone, followed by hydrogenation to reveal the second amine for subsequent crosslinking or functionalization, avoiding the premature crosslinking seen with unprotected cadaverine .
Irritant